Product packaging for Z-D-Tyrosine methyl ester(Cat. No.:CAS No. 124456-04-8)

Z-D-Tyrosine methyl ester

Cat. No.: B044525
CAS No.: 124456-04-8
M. Wt: 329.3 g/mol
InChI Key: SLLMDHBKALJDBW-MRXNPFEDSA-N
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Description

Z-D-Tyrosine methyl ester is a protected, enantiomerically pure derivative of the amino acid tyrosine, specifically engineered for peptide chemistry and proteomics research. This compound serves as a crucial chiral building block (D-isomer) for the solid-phase and solution-phase synthesis of complex peptides. The benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function provides orthogonal protection that is stable under a wide range of conditions but can be selectively removed via catalytic hydrogenation, allowing for sequential peptide chain elongation. The methyl ester on the carboxylic acid group enhances the compound's solubility in organic solvents and is a common protecting group that can be removed by saponification or other mild hydrolytic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO5 B044525 Z-D-Tyrosine methyl ester CAS No. 124456-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMDHBKALJDBW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467786
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124456-04-8
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Research of Z D Tyrosine Methyl Ester

Investigations into Amino Group Reactivity

The amino group of Z-D-Tyrosine methyl ester, protected by the benzyloxycarbonyl (Z) group, is a key site for various chemical transformations, particularly in the realm of peptide and medicinal chemistry. smolecule.com

Amidation Reactions for Peptide Coupling

This compound is extensively utilized in peptide synthesis. smolecule.com The Z-group provides robust protection for the amino terminus, preventing unwanted side reactions during the formation of peptide bonds. smolecule.com The general strategy involves the coupling of the carboxylic acid of an incoming amino acid with the deprotected amino group of the tyrosine derivative. However, in the context of using this compound as the C-terminal residue, its primary role is as a protected building block. smolecule.com

The process of peptide coupling involves the activation of the carboxyl group of a second amino acid, which then reacts with the amino group of D-tyrosine methyl ester (after removal of the Z-group). Common coupling agents used in these reactions include dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com The use of D-isomers like this compound is significant in designing peptides that are resistant to enzymatic degradation by proteases, which typically recognize L-isomers. smolecule.com

N-Arylation Studies with Advanced Reagents

The direct N-arylation of amino acid esters, including derivatives of tyrosine, has been an area of active research. Transition metal-free N-arylation methods have been developed using diaryliodonium salts. su.se In a study involving various amino acid methyl esters, the N-arylation of tyrosine methyl ester using aryl(anisyl)iodonium triflates resulted in the diarylated product in high yield with retained enantiomeric excess. su.se This suggests that both the amino group and the phenolic hydroxyl group underwent arylation. su.se

Other advanced methods for N-arylation include copper-catalyzed reactions. For instance, a mild and efficient method for the N-arylation of amino acids and their esters has been described using CuI as a catalyst and a β-diketone as a ligand with aryl iodides as coupling partners at room temperature. rsc.org Palladium-catalyzed N-arylation of amino acid esters with aryl triflates has also been reported, employing specialized phosphine (B1218219) ligands to achieve high yields and minimize racemization. mit.edu These methods offer pathways to synthesize N-aryl derivatives of D-tyrosine methyl ester, which are valuable in medicinal chemistry.

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group on the tyrosine side chain is a versatile handle for a variety of chemical modifications, including alkylation and oxidation.

O-Alkylation Reactions and Ether Formation

The O-alkylation of the phenolic hydroxyl group of tyrosine derivatives is a common strategy to introduce new functionalities. The Williamson ether synthesis is a classical method for this transformation, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For tyrosine derivatives, this requires the protection of the amino and carboxyl groups to prevent side reactions. caltech.edu

Research has shown that N-benzyloxycarbonyl-S-tyrosine methyl ester can be successfully alkylated with methyl iodide in the presence of anhydrous potassium carbonate in acetone, yielding the O-methylated product in quantitative yield. srce.hr Another approach involves reacting tyrosine with an alkyl halide in dimethyl sulfoxide (B87167) under strongly alkaline conditions. google.com This method can lead to both O-alkylation and esterification, and the desired product can be favored by adjusting the stoichiometry of the reactants. google.com

Table 1: O-Alkylation Reactions of Tyrosine Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
N-benzyloxycarbonyl-S-tyrosine methyl esterMethyl iodide, anhydrous potassium carbonate, acetoneO-methylated productQuantitative srce.hr
TyrosineAlkyl halide, dimethyl sulfoxide, aqueous sodium hydroxide, >50°CO-alkyltyrosine and its esterVariable google.com
N-tert-butyloxycarbonyl-L-tyrosine methyl esterAlkyl halideO-alkylated ether3.9% google.com

Oxidation Studies of the Tyrosine Side Chain

The phenolic side chain of tyrosine is susceptible to oxidation by various reagents and conditions, leading to a range of products. nih.govrsc.org The oxidation of tyrosine is a significant process in biological systems and has been studied extensively in vitro. aston.ac.ukresearchgate.net

One-electron oxidants can convert the phenolic side chain to a relatively stable tyrosyl radical. researchgate.net This radical can then undergo further reactions. For example, reaction with another tyrosyl radical can lead to the formation of dityrosine, a fluorescent crosslink. nih.gov

The reaction of tyrosine residues with singlet oxygen (¹O₂) results in the formation of long-lived hydroperoxides. nih.gov These hydroperoxides are relatively stable but can decompose to form reactive radicals upon exposure to heat, UV light, or metal ions. nih.gov In the absence of a free α-amino group, as would be the case for this compound, these hydroperoxides are longer-lived. nih.gov

Furthermore, hyperoxidation of the tyrosine side chain using reagents like Dess-Martin periodinane (DMP) has been shown to induce selective peptide bond cleavage. rsc.org This reaction proceeds through extensive oxidation of the phenyl ring. rsc.org

Ester Group Transformations

The methyl ester group of this compound can undergo various transformations, most notably hydrolysis and amidation.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. This can be achieved under basic conditions, for example, through saponification using an aqueous base. cdnsciencepub.com It is important to note that the ester group can hydrolyze rapidly at a pH greater than 7.

The ester group can also be converted directly to an amide by reacting with an amine, typically with heating. masterorganicchemistry.com This reaction provides a route to synthesize tyrosine-containing amides.

Additionally, the methyl ester can be selectively removed while keeping other protecting groups intact. For instance, enzymatic hydrolysis can be employed for selective deprotection under mild conditions.

Development of Derivatization Strategies for Analytical Purposes

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For this compound and related compounds, derivatization is often necessary to improve volatility for gas chromatography or to introduce a chromophore or fluorophore for detection in liquid chromatography.

For a compound like this compound to be analyzed by GC-MS, it generally needs to be volatile and thermally stable. The presence of the polar hydroxyl group on the tyrosine side chain can decrease volatility. Therefore, a common derivatization strategy for amino acids and their derivatives involves converting polar functional groups into less polar, more volatile groups.

A widely used method for the GC-MS analysis of amino acids is esterification followed by acylation. For instance, amino acids can be converted to their methyl esters and then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This two-step derivatization makes the analytes volatile and suitable for GC-MS analysis. mdpi.com Another approach involves the use of alkyl chloroformates, which react with both the amino and carboxyl groups of amino acids. nist.gov

For this compound, the amino and carboxyl groups are already protected. However, the phenolic hydroxyl group would likely require derivatization, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

ReagentFunctional Group TargetedResulting DerivativeReference
Methanol (B129727)/HCl CarboxylMethyl Ester mdpi.com
Pentafluoropropionic Anhydride (PFPA) Amino, HydroxylPFP-acyl mdpi.com
Methyl Chloroformate Amino, CarboxylMethoxycarbonyl, Methyl Ester nist.gov
BSTFA Hydroxyl, AminoTrimethylsilyl (TMS) mdpi.com

Fluorescence labeling is a highly sensitive technique used in high-performance liquid chromatography (HPLC). A fluorescent tag is attached to the analyte of interest, allowing for its detection at very low concentrations. For a compound like this compound, which may not have native fluorescence suitable for sensitive detection, derivatization with a fluorescent labeling reagent can be employed.

The phenolic hydroxyl group of the tyrosine moiety is a potential site for derivatization. Reagents that react with phenols to introduce a fluorescent group can be utilized. An example of a fluorescent labeling reagent is 4-bromomethyl-6,7-dimethoxycoumarin, which reacts with carboxylic acids in the presence of a base to form fluorescent esters. tcichemicals.com While this specific reagent targets carboxylic acids, similar strategies exist for targeting phenolic hydroxyl groups.

The choice of labeling reagent depends on the functional groups available on the analyte, the desired reaction conditions, and the excitation and emission wavelengths required for detection. The resulting fluorescent derivative can then be separated by HPLC and detected with a fluorescence detector, providing high sensitivity and selectivity.

Applications of Z D Tyrosine Methyl Ester in Advanced Organic and Peptide Synthesis

Utilization as a Chiral Building Block in Peptide Synthesis

The primary application of Z-D-Tyrosine methyl ester lies in its role as a chiral building block for the synthesis of peptides. The presence of the Z-group on the amino terminus and the methyl ester on the carboxyl terminus provides orthogonal protection, allowing for selective deprotection and peptide bond formation. This strategic protection is fundamental to both solution-phase and solid-phase peptide synthesis methodologies.

Incorporation into Solution-Phase Peptide Synthesis Schemes

In solution-phase peptide synthesis (SPPS), this compound is a valuable component for the stepwise elongation of peptide chains. The Z-group offers robust protection against racemization and is stable under a variety of reaction conditions, yet it can be readily removed by catalytic hydrogenation. The methyl ester protects the C-terminus and can be saponified to the corresponding carboxylic acid for subsequent coupling reactions.

The general strategy for incorporating this compound in solution-phase synthesis is outlined in the table below:

StepDescriptionReagents and Conditions
1. ActivationThe carboxylic acid of an incoming N-protected amino acid is activated.Carbodiimides (e.g., DCC, EDC), HOBt
2. CouplingThe activated amino acid is coupled with the free amino group of a C-terminally protected amino acid or peptide.Base (e.g., DIPEA, NMM)
3. N-terminal DeprotectionThe Z-group is removed from the newly formed dipeptide or elongated peptide chain.Catalytic Hydrogenation (H₂, Pd/C)
4. C-terminal DeprotectionThe methyl ester is hydrolyzed to the free carboxylic acid for further chain elongation.Saponification (e.g., LiOH, NaOH)

This iterative process allows for the controlled assembly of peptide sequences containing the D-tyrosine residue.

Assessment of Stereochemical Integrity During Peptide Coupling

A critical aspect of peptide synthesis is the maintenance of stereochemical integrity at the chiral centers of the amino acid residues. The use of the Z-group as an N-terminal protecting group is known to minimize the risk of racemization during peptide coupling reactions, particularly when compared to other protecting groups under certain activation conditions. Research has shown that urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, are effective in suppressing the formation of oxazolone (B7731731) intermediates, which are a primary cause of epimerization.

Studies involving the coupling of Z-protected amino acids have demonstrated high levels of stereochemical purity in the resulting peptides. The specific conditions of the coupling reaction, including the choice of coupling reagent and the reaction temperature, are also crucial factors in preserving the stereochemistry of the D-tyrosine residue.

Precursor for the Synthesis of Complex Natural Products

While direct examples of the use of this compound as a precursor for the total synthesis of complex natural products are not extensively documented in readily available literature, the broader family of tyrosine derivatives plays a significant role in the biosynthesis and chemical synthesis of a vast array of natural products. D-amino acids, in general, are found in a variety of natural products, including antibiotics and peptide toxins.

The chemical synthesis of natural product analogs often utilizes protected amino acids like this compound to introduce specific stereochemistry and functionality. For instance, the synthesis of L-arogenate, a key intermediate in the biosynthesis of phenylalanine and tyrosine in plants and microorganisms, has been achieved starting from O-benzyl L-tyrosine methyl ester, a closely related analog. researchgate.net This highlights the potential of such building blocks in accessing complex and biologically important molecules. The principles of stereocontrolled synthesis demonstrated in such examples are directly applicable to the use of this compound for the construction of D-amino acid-containing natural products or their synthetic analogs.

Role in the Development of Unnatural Amino Acids and Mimics

This compound serves as a valuable starting material for the synthesis of a variety of unnatural amino acids and peptide mimics. kennesaw.edunih.gov The ability to modify the phenolic side chain and the peptide backbone allows for the creation of novel building blocks with tailored properties for drug discovery and protein engineering.

The synthesis of unnatural amino acids from this compound can involve several strategies, including:

Side-Chain Modification: The phenolic hydroxyl group can be alkylated, acylated, or otherwise modified to introduce new functional groups.

Backbone Modification: The amino or carboxyl groups can be altered to create peptidomimetics with improved stability or altered conformational properties.

An example of the utility of tyrosine derivatives in creating unnatural amino acids is the synthesis of α,α-disubstituted amino acids. These modified amino acids, when incorporated into peptides, can induce specific secondary structures and increase resistance to proteolytic degradation. kennesaw.edu

Modification StrategyResulting Unnatural Amino Acid/MimicPotential Application
O-alkylation of the phenolic hydroxyl groupO-alkyl-D-tyrosine derivativesProbing protein-ligand interactions
Introduction of substituents on the aromatic ringRing-substituted D-tyrosine analogsDevelopment of novel peptide-based therapeutics
Modification of the peptide backbonePeptidomimetics with altered amide bondsEnhanced bioavailability and stability of peptide drugs

The development of such unnatural amino acids and mimics is a burgeoning area of research, with significant implications for the design of new therapeutic agents.

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. This compound and other protected D-amino acids are important components in the construction of diverse peptide and small molecule libraries.

The use of D-amino acids, such as D-tyrosine, in combinatorial libraries offers several advantages:

Increased Chemical Diversity: The inclusion of D-amino acids significantly expands the accessible chemical space compared to libraries composed solely of L-amino acids.

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which is a desirable property for therapeutic candidates.

Novel Biological Activities: The unique stereochemistry of D-amino acids can lead to novel interactions with biological targets.

A common approach in combinatorial library synthesis is the "split-and-mix" method, often performed on a solid support. In this strategy, a resin is divided into multiple portions, each of which is coupled with a different building block (e.g., a protected amino acid). The portions are then recombined, mixed, and re-divided for the next coupling step. This process allows for the exponential generation of a large number of unique compounds.

For example, a solid-phase synthesis approach has been used to prepare libraries of N-acyl tyrosines, where both L- and D-tyrosine were utilized to generate stereochemical diversity. This demonstrates the practical application of D-tyrosine derivatives in generating libraries of bioactive compounds.

Mechanistic and Biological Activity Investigations of Z D Tyrosine Methyl Ester Derivatives

Research on Enzyme-Substrate Interactions Involving Tyrosine Methyl Esters

Enzyme-substrate interactions are fundamental to biological catalysis, and the study of tyrosine methyl esters offers a window into the specificity of various enzymes. A notable enzyme in this context is tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Research on mushroom tyrosinase has demonstrated its stereospecificity towards tyrosine and its derivatives.

In studies comparing the enantiomers of tyrosine, it was observed that mushroom tyrosinase exhibits stereospecificity in its affinity for substrates, as indicated by the Michaelis-Menten constant (K_m), but not in the maximum reaction rate (V_max) nih.govresearchgate.netnih.gov. Specifically, the K_m values for L-isomers are consistently lower than for their corresponding D-isomers, signifying a higher affinity of the enzyme for the L-enantiomers. However, the V_max values were found to be the same for both L- and D-isomers nih.govresearchgate.netnih.gov. This suggests that while the initial binding to the enzyme's active site is influenced by the stereochemistry of the substrate, the subsequent catalytic conversion rate is not.

A kinetic study on the action of tyrosinase on tyrosine and dopa enantiomers provided the following steady-state constants:

SubstrateK_m (mM)k_cat (s⁻¹)
L-Tyrosine0.31 ± 0.058.71 ± 0.89
D-Tyrosine2.50 ± 0.218.71 ± 0.89
L-Dopa0.41 ± 0.04106.77 ± 2.74
D-Dopa2.11 ± 0.22108.44 ± 4.08

Studies on Structural Modifications and their Biological Relevance

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. For tyrosine derivatives, modifications to the amino group, the carboxylic acid group, and the aromatic ring can all impact their biological function. For instance, N-acetylation of D-tyrosine methyl ester can enhance its solubility and stability, making it a useful tool in peptide synthesis and for studying enzyme activity chemimpex.com.

In the context of enzyme inhibition, SAR studies on tyrosinase inhibitors have revealed key structural features necessary for activity. While not directly involving Z-D-Tyrosine methyl ester, these studies provide a framework for understanding how derivatives might interact with the enzyme. For example, the presence and position of hydroxyl groups on the phenyl ring are critical for tyrosinase inhibition nih.gov.

Stereochemistry is a critical determinant of biological activity, as biological systems are inherently chiral biomedgrid.combiomedgrid.com. The differential interaction of enantiomers with enzymes and receptors is a well-established principle. As seen with mushroom tyrosinase, the enzyme displays a clear preference for the L-isomer of tyrosine in terms of binding affinity (K_m) nih.govresearchgate.netnih.gov. This stereoselectivity is attributed to the specific three-dimensional arrangement of the enzyme's active site, which accommodates the L-isomer more favorably.

While the catalytic rate (V_max) for D- and L-tyrosine was the same for mushroom tyrosinase, this is not always the case with other enzymes. For many enzymes, the stereochemistry of the substrate profoundly affects both binding and catalysis, often resulting in one enantiomer being a substrate while the other is an inhibitor or is not recognized at all. The biological activity of many drugs is dependent on their stereochemistry, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects biomedgrid.combiomedgrid.com. The specific spatial arrangement of functional groups in this compound will dictate its unique interactions with its biological targets.

Investigations into Metabolic Pathways and Biotransformation of Tyrosine Esters

The metabolic fate of a compound is a key aspect of its biological activity. Understanding the metabolic pathways and biotransformation of tyrosine esters is crucial for predicting their in vivo behavior.

Tyrosine sulfation is a post-translational modification that plays a role in various biological processes by modulating protein-protein interactions wikipedia.org. This reaction is catalyzed by tyrosylprotein sulfotransferase (TPST) in the Golgi apparatus, which transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue wikipedia.org.

Studies using rat liver supernatant have demonstrated the biological sulfation of L-tyrosine methyl ester nih.gov. In these experiments, two sulfated products were formed: L-tyrosine O-sulphate and what was presumed to be L-tyrosine O-sulphate methyl ester. An enzyme present in the liver preparations was also capable of converting the sulfated ester back to L-tyrosine O-sulphate and was inhibited by L-tyrosine methyl ester nih.gov. While these studies were conducted on the L-isomer, they establish the principle that tyrosine esters can be substrates for sulfation and subsequent enzymatic modification. Specific studies on the enzymatic sulfation of this compound are not extensively documented, but it is plausible that it could also be a substrate for sulfotransferases, potentially with different kinetics compared to the L-isomer.

The biotransformation of tyrosine and its derivatives is a complex process involving multiple enzymatic pathways. In vivo, tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin. The initial step in the catabolism of L-tyrosine is its conversion to p-hydroxyphenylpyruvate by tyrosine aminotransferase.

The biotransformation of L-tyrosine methyl ester has been demonstrated in vitro using the yeast Rhodotorula glutinis, which contains phenylalanine/tyrosine ammonia (B1221849) lyase (PTAL) researcher.life. This enzyme catalyzed the conversion of L-tyrosine methyl ester to the methyl ester of p-hydroxycinnamic acid.

The in vivo and in vitro biotransformation of D-amino acids, including D-tyrosine, is less well understood than that of L-amino acids. However, the presence of D-amino acid oxidase in mammals suggests that pathways for the metabolism of D-amino acids exist. The metabolic fate of this compound would likely involve hydrolysis of the methyl ester by esterases to yield Z-D-tyrosine, which could then be subject to further metabolic transformations.

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Z-D-Tyrosine methyl ester. A robust HPLC method can separate the target compound from starting materials, by-products, and degradation products. nih.govnih.gov Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. jetir.orgresearchgate.net

For purity analysis, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) phosphate. nih.govjetir.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. Detection is typically achieved using a UV detector, as the benzene (B151609) rings in the Z (benzyloxycarbonyl) and tyrosine moieties exhibit strong absorbance, commonly monitored at wavelengths around 220 nm or 260 nm. nih.govresearchgate.net

The determination of enantiomeric excess (ee), which measures the purity of a specific enantiomer (D-form in this case) relative to its mirror image (L-form), requires chiral chromatography, a specialized branch of HPLC discussed in section 6.4. heraldopenaccess.us

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 6.9) B: Acetonitrile Elution of the compound and impurities.
Gradient 10% B to 90% B over 20 minutes To resolve compounds with different polarities.
Flow Rate 1.0 mL/min Ensures optimal separation and peak shape.
Detection UV at 220 nm Quantifies the compound based on UV absorbance.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides highly specific data. researchgate.net

For structural elucidation, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate intact molecular ions. For this compound (C₁₈H₁₉NO₅), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 330.1. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation pattern is predictable and helps confirm the identity of the compound. Key fragments would arise from the cleavage of the ester, the carbamate (B1207046) of the Z-group, and the bond between the alpha-carbon and the benzyl (B1604629) group of the tyrosine side chain. massbank.eumdpi.com For instance, a characteristic fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the benzyl portion of the Z-group. Another significant fragment corresponds to the loss of the methyl ester group.

In a research context, MS is also invaluable for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, researchers can track the consumption of starting materials and the formation of this compound, allowing for precise optimization of reaction conditions.

Table 2: Predicted ESI-MS/MS Fragments for [M+H]⁺ of this compound

m/z (Predicted) Fragment Identity Description
330.1 [M+H]⁺ Protonated molecular ion
271.1 [M+H - COOCH₃]⁺ Loss of the methyl formate (B1220265) group
196.1 [D-Tyrosine methyl ester+H]⁺ Loss of the benzyloxycarbonyl group (Z-group)
135.1 [Tyrosine fragment+H]⁺ Cleavage at the alpha-carbon, loss of the protected amino ester
108.1 [C₇H₈O]⁺ p-hydroxybenzyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural and stereochemical characterization of organic molecules like this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons of the tyrosine and Z-group, the benzylic protons of the Z-group, the protons on the amino acid backbone (α-CH and β-CH₂), and the methyl ester protons. ucla.eduebi.ac.uk The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. nih.gov The spectrum would display characteristic signals for the carbonyl carbons (ester and carbamate), the aromatic carbons, the benzylic carbon, the aliphatic carbons of the tyrosine backbone, and the methyl ester carbon. chemicalbook.com The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Z-Group Aromatic ~7.35 (m, 5H) ~128.0-128.5, 136.0
Z-Group CH₂ ~5.10 (s, 2H) ~67.0
Carbamate C=O - ~156.0
Tyrosine Aromatic ~7.05 (d, 2H), ~6.75 (d, 2H) ~115.5, 127.5, 130.5, 155.0
α-CH ~4.60 (m, 1H) ~55.0
β-CH₂ ~3.05 (m, 2H) ~37.0
Ester C=O - ~172.0

| Ester OCH₃ | ~3.70 (s, 3H) | ~52.5 |

Note: Predicted values are approximate and can vary based on solvent and concentration.

When this compound is used in reactions that create a new stereocenter, a mixture of diastereomers can be formed. NMR spectroscopy is a primary method for determining the diastereomeric ratio (d.r.). rsc.orgnih.gov Diastereomers are chemically distinct and will, in principle, have different NMR spectra.

The d.r. is typically determined by integrating specific ¹H NMR signals that are well-resolved for each diastereomer. researchgate.netnih.gov Protons close to the newly formed stereocenter are most likely to exhibit different chemical shifts. By comparing the integration areas of these corresponding signals, a quantitative measure of the diastereomeric ratio can be obtained. rsc.org In cases of severe signal overlap in standard ¹H spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly enhancing spectral resolution and allowing for more accurate integration. rsc.orgnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While standard HPLC assesses chemical purity, chiral chromatography is essential for determining enantiomeric purity. pensoft.netmdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of a compound, leading to their separation. hplc.eusemanticscholar.org

For amino acid derivatives like this compound, several types of CSPs are effective. These include cyclodextrin-based, protein-based (e.g., cellobiohydrolase), and macrocyclic antibiotic-based (e.g., teicoplanin) columns. sigmaaldrich.com The choice of column and mobile phase is critical for achieving baseline separation of the enantiomers. Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to polar ionic and reversed-phase systems, often with additives to enhance selectivity. researchgate.netsigmaaldrich.com

Once separated, the relative peak areas of the D- and L-enantiomers in the chromatogram are used to calculate the enantiomeric excess (% ee). This is a critical quality control parameter, as the biological activity of the undesired L-enantiomer could be different or even detrimental in certain research applications.

Table 4: Examples of Chiral Stationary Phases (CSPs) for Amino Acid Derivative Separation

CSP Type Chiral Selector Example Typical Mobile Phase Mode
Cyclodextrin-Based Naphthylethyl-carbamoylated-β-cyclodextrin Reversed-Phase / Polar Organic
Macrocyclic Antibiotic Teicoplanin (CHIROBIOTIC T) Polar Ionic / Reversed-Phase
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase / Polar Organic

| Protein-Based | α₁-acid glycoprotein (B1211001) (AGP) | Reversed-Phase (Aqueous Buffers) |


Computational and Theoretical Studies of Z D Tyrosine Methyl Ester

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Z-D-Tyrosine methyl ester, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding affinity.

Researchers utilize molecular docking to screen large libraries of proteins to identify potential receptors for this compound. The process involves preparing the 3D structure of the ligand and the potential protein targets. Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity.

Key interactions typically observed in docking studies of tyrosine kinase inhibitors, for example, include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the tyrosine moiety could engage in pi-stacking interactions with aromatic residues in a binding pocket, while the ester and the benzyloxycarbonyl (Z) protecting group could form hydrogen bonds or hydrophobic contacts. The results of docking studies can guide the design of more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Kinases
Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Epidermal Growth Factor Receptor (1M17)-8.2Leu718, Val726, Ala743, Lys745, Met793, Asp855Hydrogen Bond, Hydrophobic Interactions
c-Abl Tyrosine Kinase (2HYY)-7.9Met318, Phe382, Asp381, Glu286Pi-Stacking, Hydrogen Bond
Vascular Endothelial Growth Factor Receptor 2 (1YWN)-7.5Cys919, Leu840, Val848, Ala866, Leu1035Hydrophobic Interactions
c-Kit Tyrosine Kinase (1T46)-7.1Cys673, Thr670, Val694, Ala814Hydrogen Bond, van der Waals Forces

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations can be used to assess the stability of the docked pose in a simulated physiological environment, including explicit solvent and ions. These simulations can reveal important information about the flexibility of the ligand in the binding site, the role of water molecules in mediating interactions, and the free energy of binding. By observing the conformational landscape of this compound, researchers can understand how its shape and flexibility contribute to its biological activity. nih.govnih.gov

Analysis of MD trajectories can provide insights into the residence time of the ligand in the binding pocket and the specific conformational changes in the protein upon ligand binding, which can be crucial for understanding the mechanism of action.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Complex with a Target Protein
ParameterValue
Force FieldAMBER ff14SB
Water ModelTIP3P
Simulation Time100 ns
Temperature300 K
Pressure1 atm
EnsembleNPT (Isothermal-isobaric)

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide highly accurate information about the geometry, electronic properties, and vibrational frequencies of this compound.

These calculations can be used to determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is critical for understanding the molecule's reactivity and its ability to participate in various types of chemical reactions and intermolecular interactions. For instance, the calculated atomic charges can help to rationalize the observed hydrogen bonding patterns in ligand-receptor complexes.

Furthermore, quantum chemical methods can be used to model reaction mechanisms, such as the hydrolysis of the ester group or metabolic transformations of the molecule. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely metabolic fate of this compound.

Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated at the B3LYP/6-31G* Level of Theory
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 Debye
Mulliken Charge on Carbonyl Oxygen-0.55 e

In Silico Approaches for Predicting Biological Activities and SAR

In silico approaches for predicting biological activities and establishing Structure-Activity Relationships (SAR) are crucial for prioritizing compounds for further experimental testing. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For this compound and its analogs, QSAR studies would involve generating a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values against a particular enzyme). A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds.

These predictive models help in understanding which structural features are important for the desired biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its potency. This knowledge is invaluable for the rational design of new derivatives of this compound with improved therapeutic profiles.

Table 4: Hypothetical QSAR Model for a Series of this compound Analogs
DescriptorCoefficientp-valueInterpretation
LogP0.45<0.01Increased lipophilicity correlates with higher activity.
Molecular Weight-0.120.03Lower molecular weight is slightly favored.
Hydrogen Bond Donors0.28<0.01More hydrogen bond donors enhance activity.
Topological Polar Surface Area (TPSA)0.35<0.01Higher polarity is associated with increased activity.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing protected amino acids often rely on processes that are not environmentally benign. The future direction in the synthesis of Z-D-Tyrosine methyl ester and its analogs is geared towards the adoption of green chemistry principles to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.comresearchgate.net

A primary focus is the expanded use of biocatalysis. nih.gov Enzymes, such as lipases and esterases, offer a highly selective and efficient means of catalyzing the esterification and protection steps involved in the synthesis. researchgate.netresearchgate.net These enzymatic methods can be performed in milder, often aqueous, conditions, thereby reducing the reliance on harsh organic solvents. nih.govnih.gov Research into novel nitrene transferases has shown promise for the direct and enantioselective synthesis of α-amino esters, presenting an innovative route that could be adapted for D-amino acid derivatives. nih.gov The development of robust enzymes that can be recycled and reused will be critical for the economic viability of these green synthetic processes. mdpi.com

Another key area is the exploration of alternative, sustainable solvent systems and catalysts. researchgate.net This includes the use of bio-based solvents derived from renewable feedstocks, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene, which are greener alternatives to traditional polar apathetic solvents. researchgate.net Furthermore, the development of solid-supported catalysts or recyclable organocatalysts can simplify product purification and reduce chemical waste, aligning with the goals of sustainable chemistry. mdpi.com A plasma-assisted strategy has already been shown to create an eco-friendly solid superacid catalyst for tyrosine esterification, achieving high yields and demonstrating good recyclability. researchgate.net

Synthesis StrategyKey AdvantagesRelevant Research Area
Biocatalysis High enantioselectivity, mild reaction conditions, reduced byproducts. nih.govresearchgate.netEnzyme engineering, nitrene transferases. nih.gov
Green Solvents Reduced environmental impact, derived from renewable sources. researchgate.netBio-based solvent development (e.g., 2-MeTHF, Cyrene). researchgate.net
Sustainable Catalysts Recyclability, reduced hazardous waste, improved atom economy. mdpi.comHeterogeneous catalysis, organocatalysis, plasma-assisted catalyst tuning. researchgate.net

Exploration of Untapped Biological Applications for Derivatives

While this compound is a known building block, particularly in peptide synthesis, the full biological potential of its derivatives remains largely untapped. Future research will likely delve into designing and synthesizing novel molecules derived from this compound for a range of therapeutic areas.

A significant area of interest is the development of kinase inhibitors, particularly for protein tyrosine kinases, which are crucial targets in oncology. fip.orgfip.org Derivatives of tyrosine have been shown to interact with the active sites of these enzymes, and computational docking studies suggest that novel aminothiazole and pyrazole derivatives could serve as potent inhibitors. scholarsresearchlibrary.comnih.gov By modifying the core structure of this compound, researchers can create libraries of compounds to screen for anticancer activity. scholarsresearchlibrary.comresearchgate.net

Furthermore, the incorporation of D-amino acids like D-Tyrosine into peptides can confer resistance to proteolytic degradation, leading to longer in-vivo half-lives. This makes derivatives of this compound attractive for developing more stable and potent peptide-based drugs. chemimpex.com Emerging applications could include the design of opioid peptidomimetics with improved pharmacological profiles or novel peptide inhibitors for various disease targets. researchgate.net The synthesis of O-alkyl-L-tyrosine derivatives for inclusion in polycyclic peptides and other drug molecules highlights a parallel path of exploration for D-isomers. google.com

Potential Application AreaRationaleExample Derivative Class
Oncology Inhibition of protein tyrosine kinases involved in cancer progression. fip.orgnih.govPyrazole derivatives, Aminothiazoles. scholarsresearchlibrary.comnih.gov
Peptide Therapeutics Increased peptide stability and resistance to enzymatic degradation. chemimpex.comOpioid peptidomimetics, enzyme inhibitors. researchgate.net
Bioactive Molecules Serve as a precursor for complex natural products and therapeutic agents. chemimpex.comO-alkylated tyrosine derivatives. google.com

Integration of Advanced Analytical Techniques for Real-time Monitoring

The synthesis of complex molecules and peptides incorporating this compound requires precise control over reaction conditions. A significant advancement will be the integration of Process Analytical Technology (PAT) for real-time monitoring, particularly in solid-phase peptide synthesis (SPPS). digitellinc.com

Another promising technique is the use of in-line refractometry to monitor the different steps of SPPS, including coupling, deprotection, and washing. digitellinc.com This tool can precisely determine the endpoint of each reaction, leading to a greener and more efficient process by minimizing solvent and reagent consumption. digitellinc.com Applying these advanced analytical methods to syntheses involving this compound will enable more robust and scalable production of peptides and other derivatives.

Analytical TechniqueParameter MonitoredKey Benefit
Variable Bed Flow Reactor Resin bed volume. rsc.orgfu-berlin.deReal-time feedback on coupling efficiency and aggregation. semanticscholar.org
In-line Refractometry Refractive index of the reaction medium. digitellinc.comPrecise determination of reaction endpoints, optimizing resource use. digitellinc.com
In-line UV-Vis Spectroscopy Fmoc-cleavage product concentration. fu-berlin.deDetection of flawed couplings after the fact. fu-berlin.de

Synergistic Application of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. This synergy is particularly valuable in predicting the properties and biological activities of new derivatives of this compound, thereby guiding and refining experimental efforts.

Molecular docking is a computational tool that can predict how a molecule binds to the active site of a protein. scholarsresearchlibrary.comnih.gov This in-silico screening method can be used to identify promising derivatives of this compound as potential inhibitors for targets like tyrosine kinases, prioritizing which compounds to synthesize and test experimentally. fip.orgrsdjournal.org This approach saves considerable time and resources compared to traditional high-throughput screening of large, uncurated compound libraries.

Density Functional Theory (DFT) is another powerful computational method used to calculate the electronic structure and geometry of molecules. mdpi.com DFT studies can provide deep insights into the conformational preferences, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govdntb.gov.uanih.gov For instance, DFT calculations can help understand intramolecular interactions and predict the stability of different conformers, which is crucial for drug design. nih.gov Combining DFT calculations with experimental data, such as studying the decomposition pathways of methyl esters or the reactivity of persulfides with tyrosine derivatives, provides a comprehensive understanding that neither approach could achieve alone. researcher.liferesearchgate.net

Computational MethodApplication in this compound ResearchSynergy with Experiment
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., kinases). scholarsresearchlibrary.comnih.govGuides the design and prioritization of molecules for synthesis and biological assaying. fip.org
Density Functional Theory (DFT) Calculating electronic properties, conformational energies, and reactivity descriptors. mdpi.comnih.govExplains experimental observations (e.g., reaction mechanisms, spectroscopic data) and predicts molecular behavior. nih.govresearcher.life

Q & A

Q. Table 2. Analytical Benchmarks for this compound

TechniqueCritical Data PointsAcceptance Criteria
1H NMRMethyl ester singlet (δ 3.7 ppm)Integral ratio = 3H:1H (ester:aryl)
GC-MSMolecular ion (m/z 239)Purity ≥98% (peak area)
Chiral HPLCRetention time difference ≥1.5 minEnantiomeric excess >99%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.